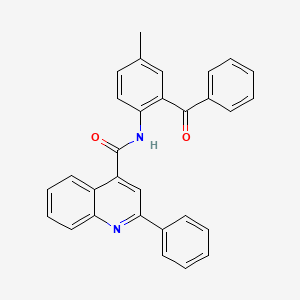

N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide is a compound that belongs to the class of quinoline carboxamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The quinoline core is a common motif in many pharmacologically active compounds, and modifications to this core, such as the addition of a carboxamide group, can lead to compounds with varied biological properties.

Synthesis Analysis

The synthesis of quinoline carboxamide derivatives can be achieved through various methods. For instance, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures was accomplished via benzylic lithiation of N-methyl-3,4-dimethoxy-2-(4'-methoxybenzyl)benzamide, as described in one of the studies . Another study reports the synthesis of 2-alkyamino-4-phenylquinazolines from simple (hetero)aromatic amines, with a key step involving the intramolecular cyclization of benzoyl arylguanidines . Additionally, the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been investigated, highlighting the importance of the carboxamide unit connected to the quinoline core .

Molecular Structure Analysis

The molecular structure of quinoline carboxamides can be characterized using various spectroscopic techniques. For example, the study of the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, provided insights into the molecular conformation and potential for interaction with biological targets . Similarly, the characterization of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide using X-ray crystallography revealed the presence of internal hydrogen bonding, which contributes to the rigidity of the molecule .

Chemical Reactions Analysis

Quinoline carboxamides can undergo various chemical reactions that are useful in synthetic chemistry. The conversion of carboxylic acids to carboxamides mediated by niobium pentachloride is one such reaction that has been utilized in the synthesis of quinoline derivatives . The α',α'-disilylated tertiary benzamides have been shown to act as dual ortho- and α'-carbanion synthons, leading to the formation of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination10.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxamides are influenced by their molecular structure. For instance, the melting point range of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined to be between 164.9°C and 165.8°C . The presence of substituents on the quinoline core, such as fluorine atoms or methyl groups, can significantly affect the compound's lipophilicity, solubility, and overall reactivity, which are critical parameters in drug design and development.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.

Orientations Futures

This involves speculating on potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior.

Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information may not be available. Also, please consult with a qualified professional or refer to the appropriate safety data sheets (SDS) for complete safety information.

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O2/c1-20-16-17-27(25(18-20)29(33)22-12-6-3-7-13-22)32-30(34)24-19-28(21-10-4-2-5-11-21)31-26-15-9-8-14-23(24)26/h2-19H,1H3,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASMYICUFNSYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2544390.png)

![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)

amine](/img/structure/B2544403.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)